Cas no 1396861-76-9 (N-{2-4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}quinoline-2-carboxamide)

N-{2-4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}quinoline-2-carboxamide structure
1396861-76-9 structure
Product name:N-{2-4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}quinoline-2-carboxamide
CAS No:1396861-76-9
MF:C20H18N6O2
Molecular Weight:374.395923137665
CID:6350025
PubChem ID:71793321

N-{2-4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}quinoline-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-{2-4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}quinoline-2-carboxamide
    • AKOS024543561
    • N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}quinoline-2-carboxamide
    • F6245-6326
    • N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]quinoline-2-carboxamide
    • 1396861-76-9
    • VU0540562-1
    • N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)quinoline-2-carboxamide
    • インチ: 1S/C20H18N6O2/c1-25-18(16-8-4-5-11-21-16)24-26(20(25)28)13-12-22-19(27)17-10-9-14-6-2-3-7-15(14)23-17/h2-11H,12-13H2,1H3,(H,22,27)
    • InChIKey: BPDLFLHGWTZOBF-UHFFFAOYSA-N
    • SMILES: O=C1N(C)C(C2C=CC=CN=2)=NN1CCNC(C1C=CC2C=CC=CC=2N=1)=O

計算された属性

  • 精确分子量: 374.14912384g/mol
  • 同位素质量: 374.14912384g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 624
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 90.8Ų
  • XLogP3: 2.1

N-{2-4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}quinoline-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6245-6326-3mg
N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}quinoline-2-carboxamide
1396861-76-9
3mg
$63.0 2023-09-09
Life Chemicals
F6245-6326-75mg
N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}quinoline-2-carboxamide
1396861-76-9
75mg
$208.0 2023-09-09
Life Chemicals
F6245-6326-100mg
N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}quinoline-2-carboxamide
1396861-76-9
100mg
$248.0 2023-09-09
Life Chemicals
F6245-6326-30mg
N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}quinoline-2-carboxamide
1396861-76-9
30mg
$119.0 2023-09-09
Life Chemicals
F6245-6326-4mg
N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}quinoline-2-carboxamide
1396861-76-9
4mg
$66.0 2023-09-09
Life Chemicals
F6245-6326-2μmol
N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}quinoline-2-carboxamide
1396861-76-9
2μmol
$57.0 2023-09-09
Life Chemicals
F6245-6326-15mg
N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}quinoline-2-carboxamide
1396861-76-9
15mg
$89.0 2023-09-09
Life Chemicals
F6245-6326-20μmol
N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}quinoline-2-carboxamide
1396861-76-9
20μmol
$79.0 2023-09-09
Life Chemicals
F6245-6326-40mg
N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}quinoline-2-carboxamide
1396861-76-9
40mg
$140.0 2023-09-09
Life Chemicals
F6245-6326-10μmol
N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}quinoline-2-carboxamide
1396861-76-9
10μmol
$69.0 2023-09-09

N-{2-4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}quinoline-2-carboxamide 関連文献

N-{2-4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}quinoline-2-carboxamideに関する追加情報

Professional Introduction to N-{2-4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}quinoline-2-carboxamide (CAS No. 1396861-76-9)

N-{2-4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}quinoline-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1396861-76-9, represents a novel molecular entity with a complex structural framework. The presence of multiple heterocyclic rings and functional groups makes it a subject of intense interest for researchers exploring new therapeutic avenues.

The core structure of this compound features a quinoline moiety linked to an amide group, which is further connected to a triazolyl ethyl side chain. The triazolyl ring is substituted with a pyridinyl group at the 3-position, and the quinoline ring carries a methyl group at the 4-position and an oxo group at the 5-position. This intricate arrangement of functional groups contributes to the compound's unique chemical properties and potential biological activities.

In recent years, there has been growing interest in quinoline derivatives due to their broad spectrum of biological activities. Quinolines have been widely studied for their antimicrobial, antimalarial, and anticancer properties. The addition of a triazolyl ethyl side chain in N-{2-4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}quinoline-2-carboxamide introduces new potential interactions with biological targets, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential as an inhibitor of various enzymes and receptors involved in disease pathways. For instance, quinoline derivatives have been shown to interact with enzymes such as topoisomerases and kinases, which are crucial in cell cycle regulation and signal transduction. The presence of the pyridinyl group in the triazolyl ethyl side chain may enhance binding affinity to these targets by forming hydrogen bonds or other non-covalent interactions.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. Heterocycles are known for their ability to mimic natural biomolecules and disrupt pathological processes. In particular, triazoles have been extensively studied for their antifungal and anti-inflammatory properties. The incorporation of a triazolyl moiety into N-{2-4-methyl-5-oxo-3-(pyridin-2-yi)-4,5-dihydro-H}-1,2,4-triazol-llethylethyl}quinoline-l-carboxamide may contribute to its pharmacological activity by modulating enzyme function or receptor binding.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The key steps include the formation of the triazolyl ethyl side chain followed by its attachment to the quinoline core via an amide bond. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to achieve these transformations efficiently.

Evaluation of the pharmacological properties of N-{2--methyl-S--oxo--3-(pyridin--yI)--4,S-dihydro-lH-l ,24-triazoll-I -ylethylethul}quinoline-Z-carboxamide has begun in several preclinical studies. Initial results suggest that this compound exhibits promising activity against certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth and progression. Additionally, it shows potential as an antimicrobial agent against resistant bacterial strains.

The development of new drug candidates relies heavily on understanding their interactions with biological targets at the molecular level. Computational methods such as molecular docking and simulations are increasingly used to predict binding affinities and mechanisms of action. These tools can help researchers design modifications to improve potency and selectivity.

The future direction of research on N-{24-methyl-S--oxo--3-(pyridine--yI)--45-dihydro-lH-l ,24-triazoll-I -ylethylethul}quinoline-Z-carboxamide includes further optimization of its chemical structure to enhance its pharmacological profile. This may involve modifying functional groups or introducing new substituents to improve solubility, bioavailability, and target specificity. Additionally, preclinical studies will be essential to evaluate its safety and efficacy before moving into clinical trials.

In conclusion,N-{24-methyl-S--oxo--3-(pyridine--yI)--45-dihydro-lH-l ,24-triazoll-I -ylethylethul}quinoline-Z-carboxamide (CAS No.1396861769) is a structurally complex organic compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it an attractive candidate for further research into new therapeutic agents targeting various diseases.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd